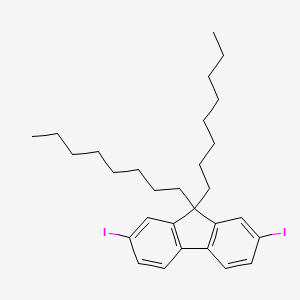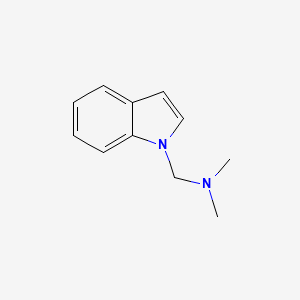
2,7-Diiodo-9,9-dioctyl-9H-fluorène
Vue d'ensemble
Description
2,7-Diiodo-9,9-dioctyl-9H-fluorene is a chemical compound with the molecular formula C29H40I2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two iodine atoms at the 2 and 7 positions and two octyl groups at the 9 position. This compound is known for its applications in organic electronics, particularly in the development of light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) .
Applications De Recherche Scientifique
2,7-Diiodo-9,9-dioctyl-9H-fluorene has several scientific research applications:
Organic Electronics: Used as a precursor for polyfluorenes, which are materials with interesting optical and electronic properties.
Light-Emitting Diodes (LEDs): Utilized in the development of LEDs and OLEDs due to its high quantum efficiency and low turn-on voltage.
Photodetectors: Employed in devices that detect light, benefiting from its semiconductor properties.
Mécanisme D'action
Target of Action
The primary target of 2,7-Diiodo-9,9-dioctyl-9H-fluorene (F8) is the electron in semiconductor materials . It interacts with these electrons to emit light, making it a key component in devices like light-emitting diodes (LEDs), organic light-emitting diodes (OLEDs), and photodetectors .
Mode of Action
F8 emits light when it is excited by an electron . This process involves the movement of electrons from a higher energy level to a lower one, which results in the emission of light. The specific wavelength (or color) of the light emitted depends on the energy difference between the two levels.
Biochemical Pathways
F8 is primarily involved in the Suzuki Coupling reaction. This reaction couples two sp2-hybridized carbon atoms using a palladium catalyst. F8 acts as a dihalide monomer, reacting with a diboronic acid derivative in the presence of a base and palladium catalyst to form a conjugated polymer with alternating fluorene and other aromatic units.
Pharmacokinetics
Result of Action
The result of F8’s action is the emission of light when excited by an electron . This property is utilized in the creation of LEDs, OLEDs, and photodetectors. The quantum efficiency of F8 is high as it has a low turn-on voltage and high quantum yield .
Analyse Biochimique
Biochemical Properties
2,7-Diiodo-9,9-dioctyl-9H-fluorene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and material science. The compound’s bulky octyl chains contribute to its solubility in organic solvents, while the iodine atoms facilitate coupling reactions such as Suzuki and Stille couplings . These reactions are essential for creating conjugated polymers with desired properties. The interactions of 2,7-Diiodo-9,9-dioctyl-9H-fluorene with enzymes, proteins, and other biomolecules are primarily through its aromatic core and halogen substituents, which may contribute to its thermal stability .
Cellular Effects
The effects of 2,7-Diiodo-9,9-dioctyl-9H-fluorene on various types of cells and cellular processes are still under investigation. Its influence on cell function can be inferred from its role in biochemical reactions. The compound may impact cell signaling pathways, gene expression, and cellular metabolism through its interactions with biomolecules. For instance, the presence of iodine atoms and octyl chains could affect the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Molecular Mechanism
At the molecular level, 2,7-Diiodo-9,9-dioctyl-9H-fluorene exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s aromatic core and halogen substituents enable it to participate in various coupling reactions, forming conjugated polymers with alternating fluorene and other aromatic units . These interactions can lead to changes in gene expression and cellular function, depending on the specific biomolecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-Diiodo-9,9-dioctyl-9H-fluorene may change over time due to its stability and degradation. The compound’s stability is influenced by its chemical structure, particularly the presence of bulky octyl chains and iodine atoms . Long-term effects on cellular function observed in in vitro or in vivo studies may include changes in cell signaling pathways and gene expression, depending on the duration of exposure and concentration of the compound.
Dosage Effects in Animal Models
The effects of 2,7-Diiodo-9,9-dioctyl-9H-fluorene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and gene expression. At higher doses, toxic or adverse effects may be observed, including potential disruption of cell signaling pathways and metabolic processes . Threshold effects and the compound’s safety profile need to be thoroughly investigated to determine its therapeutic potential.
Metabolic Pathways
2,7-Diiodo-9,9-dioctyl-9H-fluorene is involved in various metabolic pathways, particularly those related to organic synthesis and material science. The compound interacts with enzymes and cofactors that facilitate coupling reactions, leading to the formation of conjugated polymers . These interactions can affect metabolic flux and metabolite levels, depending on the specific pathways involved.
Transport and Distribution
The transport and distribution of 2,7-Diiodo-9,9-dioctyl-9H-fluorene within cells and tissues are influenced by its chemical structure. The compound’s bulky octyl chains and iodine atoms affect its solubility and ability to penetrate cell membranes . Transporters and binding proteins may also play a role in its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 2,7-Diiodo-9,9-dioctyl-9H-fluorene is determined by its chemical properties and interactions with biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors can influence its activity and function within the cell, affecting cellular processes and gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diiodo-9,9-dioctyl-9H-fluorene typically involves the iodination of 9,9-dioctylfluorene. One common method is the Ullmann cross-coupling reaction, where 9,9-dialkyl-2,7-diiodo-9H-fluorene undergoes a selective reaction with bromo-substituted diphenylamines . Another approach involves the Suzuki-Miyaura reaction, where the compound is synthesized using potassium vinyltrifluoroborate as a reagent .
Industrial Production Methods
Industrial production methods for 2,7-Diiodo-9,9-dioctyl-9H-fluorene are not widely documented. the processes likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Diiodo-9,9-dioctyl-9H-fluorene primarily undergoes substitution reactions due to the presence of iodine atoms. These reactions include:
Suzuki Coupling: This reaction couples two sp2-hybridized carbon atoms using a palladium catalyst.
Ullmann Coupling: This reaction involves the coupling of aryl halides with copper as a catalyst, forming biaryl compounds.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki coupling reactions.
Copper Catalyst: Used in Ullmann coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Major Products Formed
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dioctyl-2,7-dibromofluorene: Another fluorene derivative with bromine atoms instead of iodine.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Similar structure but with dimethyl groups at the 9 position.
2,7-Diiodo-9,9-di(iododecyl)-9H-fluorene: A compound with longer alkyl chains and additional iodine atoms.
Uniqueness
2,7-Diiodo-9,9-dioctyl-9H-fluorene is unique due to its specific combination of iodine atoms and octyl groups, which confer distinct electronic properties and make it particularly suitable for use in organic electronics and light-emitting applications .
Propriétés
IUPAC Name |
2,7-diiodo-9,9-dioctylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40I2/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30)15-17-25(27)26-18-16-24(31)22-28(26)29/h15-18,21-22H,3-14,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXJTFHMYPUMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403411 | |
| Record name | 2,7-Diiodo-9,9-dioctyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278176-06-0 | |
| Record name | 2,7-Diiodo-9,9-dioctyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3H-Imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1609047.png)



